molecular formula C14H28N6 B104212 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine CAS No. 19455-91-5

3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine

Cat. No. B104212
CAS RN: 19455-91-5
M. Wt: 280.41 g/mol
InChI Key: XEOFORRWPRTGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine (BDT) is a heterocyclic compound that has gained significant attention in the field of chemistry and biology due to its unique properties. This compound is widely used in scientific research for its ability to act as a reducing agent, as well as its potential as an energy storage material. In

Scientific Research Applications

3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine has been extensively used in scientific research due to its unique properties. One of its major applications is in the field of energy storage, where it has been shown to have potential as a high-energy density material. 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine has also been used as a reducing agent in various chemical reactions, such as the reduction of nitro compounds and azides. Moreover, 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine has been used in the synthesis of various other compounds, such as tetrazoles and triazoles.

Mechanism Of Action

The mechanism of action of 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine is related to its ability to act as a reducing agent. 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine can donate electrons to other molecules, which results in the reduction of these molecules. This property makes 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine useful in various chemical reactions, where it can be used to reduce functional groups such as nitro and azide groups.

Biochemical And Physiological Effects

3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine has low toxicity and does not have significant adverse effects on living organisms. This makes 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine a promising compound for future studies in the field of medicine and biology.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine in lab experiments is its ability to act as a reducing agent. This property makes 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine useful in various chemical reactions, where it can be used to reduce functional groups such as nitro and azide groups. Moreover, 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine is relatively easy to synthesize and has low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine is its sensitivity to air and moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for the study of 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine. One of the major areas of research is in the field of energy storage, where 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine has shown potential as a high-energy density material. Moreover, 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine can be used in the synthesis of various other compounds, such as tetrazoles and triazoles, which have potential applications in the field of medicine and biology. Another future direction is the study of the biochemical and physiological effects of 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine, which can help in the development of new drugs and therapies.
Conclusion:
3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine is a heterocyclic compound that has unique properties and has gained significant attention in the field of chemistry and biology. 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine has been extensively used in scientific research for its ability to act as a reducing agent, as well as its potential as an energy storage material. The synthesis method of 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with diisopropylamine in the presence of a base. 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine has low toxicity and does not have significant adverse effects on living organisms, which makes it a promising compound for future studies in the field of medicine and biology.

Synthesis Methods

The synthesis of 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with diisopropylamine in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism and results in the formation of 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine as a white crystalline solid. The purity of the synthesized 3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

properties

CAS RN

19455-91-5

Product Name

3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine

Molecular Formula

C14H28N6

Molecular Weight

280.41 g/mol

IUPAC Name

3-N,3-N,6-N,6-N-tetra(propan-2-yl)-1,2,4,5-tetrazine-3,6-diamine

InChI

InChI=1S/C14H28N6/c1-9(2)19(10(3)4)13-15-17-14(18-16-13)20(11(5)6)12(7)8/h9-12H,1-8H3

InChI Key

XEOFORRWPRTGHL-UHFFFAOYSA-N

SMILES

CC(C)N(C1=NN=C(N=N1)N(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)N(C1=NN=C(N=N1)N(C(C)C)C(C)C)C(C)C

synonyms

3,6-Bis(diisopropylamino)-1,2,4,5-tetrazine

Origin of Product

United States

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